
3-(Chloroacetyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloroacetyl)benzoyl chloride is an organic compound characterized by the presence of both a chloroacetyl group and a benzoyl chloride group. This compound is of significant interest in organic synthesis due to its bifunctional nature, which allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloroacetyl)benzoyl chloride typically involves the reaction of benzoyl chloride with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
C6H5COCl+ClCH2COCl→C6H5COCH2COCl+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the carbonylation of methylene chloride or the oxidation of vinylidene chloride. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloroacetyl)benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines and alcohols, forming amides and esters, respectively.
Friedel-Crafts Acylation: The benzoyl chloride group can participate in Friedel-Crafts acylation reactions with aromatic compounds, forming ketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., ethylamine) and alcohols (e.g., ethanol). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Friedel-Crafts Acylation: This reaction often uses aluminum chloride as a catalyst and is conducted under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-(Chloroacetyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: The compound is used in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Industry: It is utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(Chloroacetyl)benzoyl chloride involves its bifunctional nature, which allows it to react with a variety of nucleophiles. The chloroacetyl group is highly reactive towards nucleophiles, leading to the formation of amides and esters. The benzoyl chloride group can undergo electrophilic aromatic substitution reactions, facilitating the formation of ketones and other derivatives .
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the chloroacetyl group. It is less reactive towards nucleophiles compared to 3-(Chloroacetyl)benzoyl chloride.
Chloroacetyl Chloride: Contains only the chloroacetyl group and is primarily used in the synthesis of amides and esters.
Phenacyl Chloride: Similar in structure but contains a phenyl group instead of a benzoyl group.
Uniqueness: this compound is unique due to its bifunctional nature, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications.
Properties
CAS No. |
76597-79-0 |
|---|---|
Molecular Formula |
C9H6Cl2O2 |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
3-(2-chloroacetyl)benzoyl chloride |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-8(12)6-2-1-3-7(4-6)9(11)13/h1-4H,5H2 |
InChI Key |
UVSIWLSXWCIGTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)
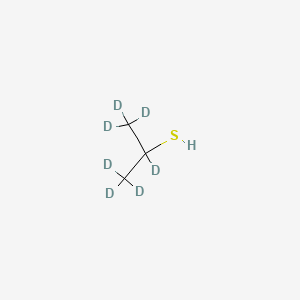
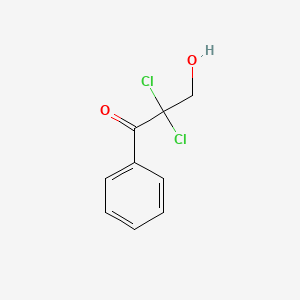
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
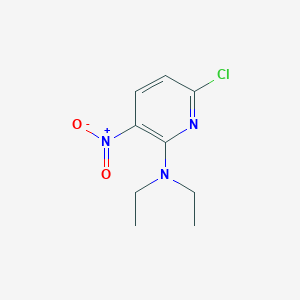
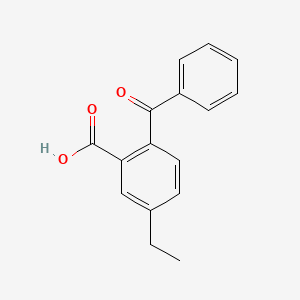
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)
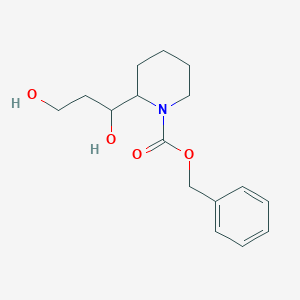


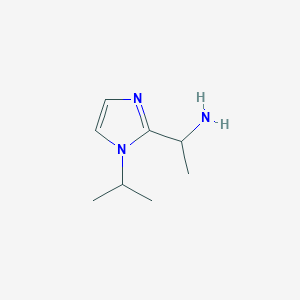
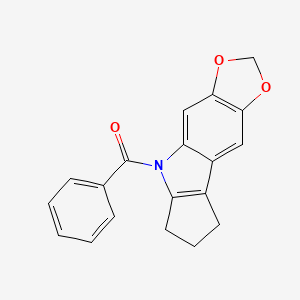
![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![4-Chloro-3-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955535.png)
